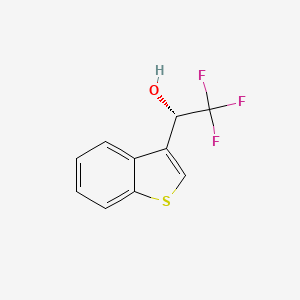

(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Description

(1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol featuring a benzothiophene scaffold fused with a trifluoroethanol moiety. The benzothiophene ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, while the trifluoroethyl group enhances hydrophobicity and metabolic stability. Its stereochemical configuration (S-enantiomer) is critical for enantioselective interactions in biological systems .

Properties

IUPAC Name |

(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSUEKROXOKQO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzothiophene Core

Benzothiophenes are commonly synthesized via cyclization reactions involving ortho-substituted thiophenol derivatives or via transition-metal-catalyzed cross-coupling and cyclization strategies. Modern methods include:

Introduction of the Trifluoromethylated Side Chain

The trifluoromethyl group is typically introduced via:

- Nucleophilic addition of trifluoromethylated organometallic reagents (e.g., trifluoromethylated Grignard or organolithium reagents) to carbonyl compounds,

- Electrophilic trifluoromethylation using reagents such as Togni or Umemoto reagents,

- Radical trifluoromethylation followed by functional group transformations.

For (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol, the most plausible approach is nucleophilic addition of a trifluoromethylated nucleophile to a benzothiophene-3-carbaldehyde or ketone precursor.

Stereoselective Formation of the Chiral Alcohol

The chiral secondary alcohol can be prepared using:

- Asymmetric nucleophilic addition of trifluoromethyl nucleophiles to the prochiral carbonyl group of benzothiophene-3-carbaldehyde using chiral catalysts or auxiliaries,

- Enzymatic or biocatalytic reduction of trifluoromethylated ketones,

- Resolution of racemic mixtures via chiral chromatography or crystallization.

Example Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of benzothiophene-3-carbaldehyde | Cyclization of 2-alkynylthiophenol under Pd catalysis | Benzothiophene-3-carbaldehyde |

| 2 | Nucleophilic addition of trifluoromethyl anion | Use of trifluoromethyltrimethylsilane (TMSCF3) with fluoride source or trifluoromethyl Grignard reagent | Formation of racemic 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol |

| 3 | Chiral resolution or asymmetric catalysis | Chiral ligands or enzymatic reduction | Enantiomerically enriched this compound |

Research Findings and Notes

- The lack of direct literature on this compound suggests that synthetic approaches rely heavily on adapting known trifluoromethylation and heterocycle functionalization techniques.

- Grignard-type reactions with trifluoromethylated nucleophiles are well-documented for introducing CF3 groups adjacent to alcohols, as seen in related syntheses (e.g., synthesis of 1,1,3-triphenylprop-2-yn-1-ol via Grignard reagents).

- Modern heterocycle synthesis strategies emphasize mild, catalytic, and metal-free conditions, which may be adapted to prepare the benzothiophene core efficiently.

- Stereoselective synthesis remains a challenge but can be addressed by chiral catalysts or biocatalysts, which have been successfully applied in similar trifluoromethylated alcohol syntheses.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Advantages | Challenges |

|---|---|---|---|

| Benzothiophene core synthesis | Pd-catalyzed cyclization, electrophilic cyclization | High selectivity, moderate conditions | Requires specialized catalysts, potential scale-up issues |

| Introduction of CF3 group | Nucleophilic addition (TMSCF3, CF3MgBr), electrophilic trifluoromethylation | Direct introduction of CF3, versatile reagents | Handling of reactive reagents, control of regioselectivity |

| Stereoselective alcohol formation | Asymmetric catalysis, enzymatic reduction, chiral resolution | High enantiomeric purity achievable | Catalyst cost, optimization needed |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroethanol moiety to other functional groups such as trifluoromethyl.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl derivatives.

Substitution: Introduction of various substituents on the benzothiophene ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. Specifically, it has been investigated for:

- Liver X Receptor Modulation : The compound exhibits agonistic activity on Liver X Receptors (LXRα and LXRβ), which are involved in lipid metabolism and inflammation regulation. This suggests potential applications in treating metabolic disorders such as dyslipidemia and atherosclerosis .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by modulating specific signaling pathways. It has shown promise in preclinical models targeting breast and prostate cancers.

Material Science

Fluorinated Compounds in Polymer Chemistry

The trifluoroethanol moiety contributes to the compound's properties that can be advantageous in polymer synthesis:

- Enhanced Thermal Stability : Polymers incorporating fluorinated compounds often exhibit improved thermal stability and chemical resistance. Research has shown that incorporating (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol into polymer matrices can enhance their mechanical properties and durability under harsh conditions.

- Surface Modifications : The unique chemical structure allows for modifications that can lead to hydrophobic surfaces, which are useful in various applications including coatings and membranes.

Environmental Studies

Impact on Environmental Chemistry

Research has begun to explore the environmental behavior of this compound:

- Biodegradability Studies : Investigations into the biodegradation pathways of this compound have indicated that it may undergo microbial degradation under specific conditions. This is crucial for assessing its environmental impact and potential accumulation in ecosystems.

- Analytical Methods for Detection : Development of analytical methods such as gas chromatography-mass spectrometry (GC-MS) has been reported to detect this compound in environmental samples. This is essential for monitoring its presence in soil and water systems.

Table 1: Summary of Pharmacological Activities

Table 2: Material Properties Enhancement

| Property | Improvement Type | Application Areas |

|---|---|---|

| Thermal Stability | Enhanced due to fluorinated structure | Coatings, polymers |

| Hydrophobicity | Improved surface characteristics | Membrane technology |

Case Studies

Case Study 1: LXR Agonism in Metabolic Disorders

A study conducted on the effects of this compound on mouse models demonstrated significant reductions in serum cholesterol levels when administered over a four-week period. The results indicated a potential role in managing dyslipidemia .

Case Study 2: Polymer Synthesis

In a recent experiment, researchers synthesized a fluorinated polymer incorporating this compound. The resulting material exhibited superior mechanical properties compared to traditional polymers, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous fluorinated alcohols with variations in aromatic substituents and halogenation patterns (Table 1).

Physicochemical and Application Differences

- Solubility and Stability : The benzothiophene moiety in the target compound likely reduces aqueous solubility compared to pyridine derivatives (e.g., ), but enhances thermal stability due to aromatic rigidity.

- Pharmaceutical Relevance : Pyridine-based analogs (e.g., ) are prioritized as intermediates for kinase inhibitors, while the target compound’s benzothiophene core aligns with serotonin receptor modulators or antitumor agents .

Research Findings and Challenges

Stereoselective Synthesis : Achieving high ee in the target compound may require biocatalytic methods, as demonstrated for , to avoid racemization .

Scalability : Sustainable production (e.g., via biocatalysis ) is critical for cost-effective manufacturing, though benzothiophene functionalization may pose reactivity challenges.

Biological Activity : Preliminary data on analogs suggest fluorinated alcohols exhibit enhanced blood-brain barrier penetration, positioning the target compound for CNS drug development .

Biological Activity

Molecular Formula

- Molecular Formula : C11H8F3OS

Physical Properties

- Molecular Weight : 263.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Effects

Research indicates that (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins.

-

Antimicrobial Properties :

- The compound has displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

Neuroprotective Effects :

- Preliminary research suggests that this compound may offer neuroprotective benefits. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels within cells, contributing to its neuroprotective effects by enhancing antioxidant defenses.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Microbial Drug Resistance, researchers assessed the efficacy of this compound against common pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol?

- Methodological Answer : The synthesis can leverage cascade [3,3]-sigmatropic rearrangements, as demonstrated in benzofuran-derived natural products . Key steps include:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during multi-step reactions.

- Catalysis : Employ NaH in THF for deprotonation and alkylation, ensuring controlled reaction conditions (0°C to room temperature) to avoid side products.

- Purification : Utilize column chromatography with silica gel and chloroform/ether gradients for isolating enantiomerically pure fractions .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases.

- NMR Spectroscopy : Analyze and coupling constants to confirm the (1S) configuration. For example, NMR peaks at δ -77.35 ppm (singlet, 3F) confirm trifluoromethyl group integrity .

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated in thioether derivatives (dihedral angles between aromatic planes: 11.73°–66.07°) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Diastereomeric Byproducts : Arise from incomplete enantiocontrol. Mitigate via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.

- Oxidation Products : Monitor reaction atmosphere (use nitrogen/argon) to prevent alcohol-to-ketone oxidation.

- Detection : Use TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC-MS (m/z 318.0712 [M+Na]) for real-time purity assessment .

Advanced Research Questions

Q. How can computational models predict enantioselectivity in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways. For example, compare chair vs. boat transition states in sigmatropic rearrangements .

- Molecular Docking : Simulate interactions between the trifluoroethanol moiety and chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize enantiomeric excess (ee >95%) .

- Software Tools : Use Gaussian 16 or ORCA for quantum mechanical calculations, and PyMOL for visualizing stereoelectronic effects.

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Confirm compound purity via NMR (integration ratios) and HPLC (retention time ±0.1 min).

- Stereochemical Consistency : Re-evaluate ee using chiral HPLC and compare with reported data.

- Biological Assay Design : Standardize in vitro models (e.g., enzyme inhibition assays at 37°C, pH 7.4) to minimize variability. Cross-validate with in vivo pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) .

Q. What role does the trifluoromethyl group play in the compound’s metabolic stability?

- Methodological Answer :

- Metabolic Profiling : Conduct liver microsome assays (human/rat) to assess oxidative stability. The CF group reduces CYP450-mediated metabolism due to strong C-F bonds.

- Comparative Studies : Synthesize analogs with -CH or -CFH groups; measure half-life (t) in plasma.

- Computational LogP : Calculate partition coefficients (e.g., ClogP = 2.1) to correlate lipophilicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.